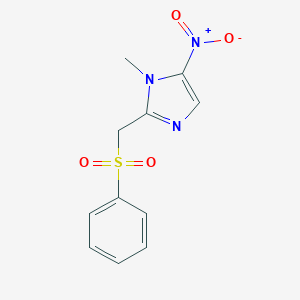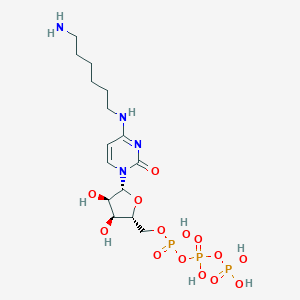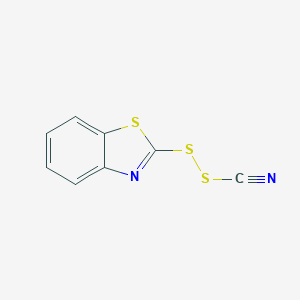
1,3-Benzothiazol-2-ylsulfanyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazol-2-ylsulfanyl thiocyanate is a chemical compound that belongs to the class of thiosemicarbazones. It has been widely studied for its potential applications in the field of scientific research. This compound has shown promising results in various studies related to biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1,3-Benzothiazol-2-ylsulfanyl thiocyanate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,3-Benzothiazol-2-ylsulfanyl thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antimicrobial, antifungal, and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-Benzothiazol-2-ylsulfanyl thiocyanate in lab experiments include its broad spectrum of activity against various biological targets, its relatively low toxicity, and its potential use as a fluorescent probe. However, its limitations include its poor solubility in water and its potential for non-specific binding to biological molecules.
Direcciones Futuras
There are several future directions for the study of 1,3-Benzothiazol-2-ylsulfanyl thiocyanate. These include the development of more efficient synthesis methods, the exploration of its potential use as a fluorescent probe for the detection of various biological molecules, and the investigation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential for clinical use.
Métodos De Síntesis
The synthesis of 1,3-Benzothiazol-2-ylsulfanyl thiocyanate can be achieved through the reaction of 2-aminothiophenol with carbon disulfide and ammonium thiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1,3-Benzothiazol-2-ylsulfanyl thiocyanate has been extensively studied for its potential applications in scientific research. It has been shown to possess anticancer, antimicrobial, antifungal, and antiviral properties. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of various biological molecules.
Propiedades
Número CAS |
114698-09-8 |
|---|---|
Nombre del producto |
1,3-Benzothiazol-2-ylsulfanyl thiocyanate |
Fórmula molecular |
C8H4N2S3 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-ylsulfanyl thiocyanate |
InChI |
InChI=1S/C8H4N2S3/c9-5-11-13-8-10-6-3-1-2-4-7(6)12-8/h1-4H |
Clave InChI |
XUYMIKFOWONGAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SSC#N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SSC#N |
Sinónimos |
2-Benzothiazolesulfenicacid,anhydridewithHSCN(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



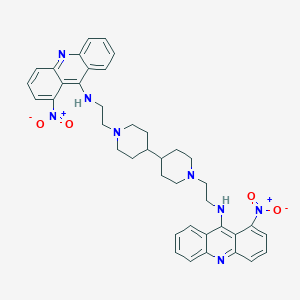
![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
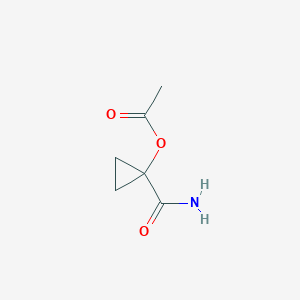
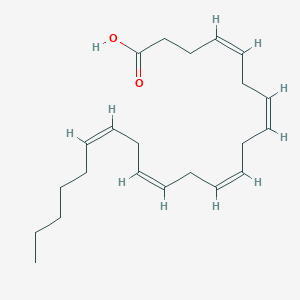
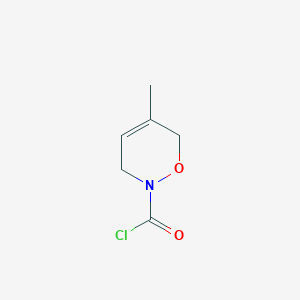
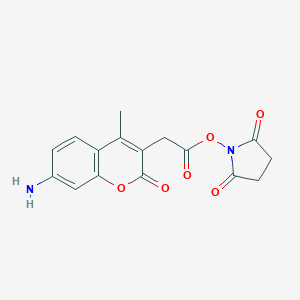
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)
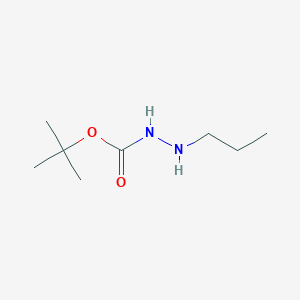
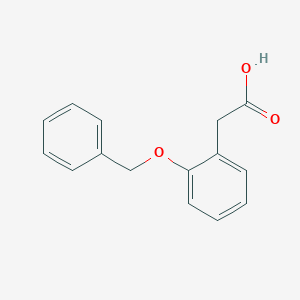
![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)
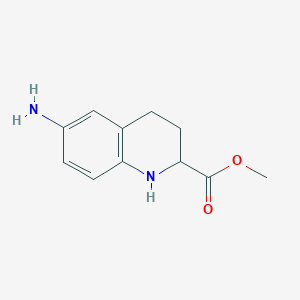
![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)
